N'-[(4-fluorophenyl)methyl]-N'-methyl-N-pyrimidin-2-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-fluorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Methylation: The methyl group is added using a methylating agent such as methyl iodide under basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N’-[(4-fluorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine
- N’-[(4-bromophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine
- N’-[(4-methylphenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine
Uniqueness
N’-[(4-fluorophenyl)methyl]-N’-methyl-N-pyrimidin-2-ylethane-1,2-diamine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N'-methyl-N-pyrimidin-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c1-19(11-12-3-5-13(15)6-4-12)10-9-18-14-16-7-2-8-17-14/h2-8H,9-11H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHURNRVYPUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=NC=CC=N1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.